molecular formula C11H21NO3 B2919884 (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate CAS No. 1493732-95-8

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate

Cat. No.: B2919884
CAS No.: 1493732-95-8
M. Wt: 215.293
InChI Key: YLXNIRRSRXUTCK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with azepane, which is then subjected to various chemical reactions to introduce the tert-butyl and hydroxy groups.

    Protection of Amino Group: The amino group in azepane is protected using tert-butyl chloroformate to form tert-butyl azepane-1-carboxylate.

    Hydroxylation: The protected azepane is then hydroxylated at the 3-position using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Chlorides, bromides

Scientific Research Applications

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate: Unique due to its specific substitution pattern and stereochemistry.

    Tert-butyl 3-hydroxyazepane-1-carboxylate: Lacks the (S)-stereochemistry, leading to different reactivity and biological activity.

    Azepane derivatives: Various derivatives with different substituents and functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S)-3-hydroxyazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXNIRRSRXUTCK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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